An In-Depth Technical Guide to 3-Chloro-1-phenylpropan-1-ol: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Chloro-1-phenylpropan-1-ol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Chloro-1-phenylpropan-1-ol, a pivotal chemical intermediate in modern organic synthesis. With its dual reactive centers—a secondary alcohol and a primary alkyl chloride—this molecule offers significant synthetic versatility. It is particularly valued in the pharmaceutical industry as a chiral building block for the synthesis of prominent antidepressant medications.[1][2] This document delves into its chemical and physical properties, established synthetic and analytical protocols, key chemical transformations, and essential safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Core Chemical Identity and Physical Properties
3-Chloro-1-phenylpropan-1-ol is an aryl-substituted halogenated alcohol.[3] The presence of a chiral center at the carbinol carbon (C1) means it can exist as two enantiomers, (R) and (S), or as a racemic mixture. The stereochemistry of this precursor is often critical, as it directly dictates the stereochemistry of the final active pharmaceutical ingredient (API).[3]
Chemical Structure and Identifiers
The molecule consists of a phenyl ring and a 3-chloropropyl chain attached to the same carbon, which also bears a hydroxyl group.
| Identifier | Data | Reference |
| IUPAC Name | 3-chloro-1-phenylpropan-1-ol | [4] |
| Molecular Formula | C₉H₁₁ClO | [4][5] |
| Molecular Weight | 170.63 g/mol | [3][4] |
| CAS Number (Racemate) | 18776-12-0 | [3][4] |
| CAS Number ((R)-enantiomer) | 100306-33-0 | [1][6] |
| CAS Number ((S)-enantiomer) | 100306-34-1 | [7][8] |
| InChIKey (Racemate) | JZFUHAGLMZWKTF-UHFFFAOYSA-N | [3][4] |
Physicochemical Properties
The physical properties can vary slightly depending on the isomeric form (racemic vs. enantiopure).
| Property | Value | Reference |
| Appearance | White to off-white solid or pale yellow oil | [1][5] |
| Melting Point | 31.0 to 36.0 °C (Racemate) | [5] |
| 57-59 °C ((R)-enantiomer) | [9] | |
| 58-60 °C ((S)-enantiomer) | [8] | |
| Boiling Point | 116 °C at 4 mmHg | [5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like Chloroform, DMSO, and Ethyl Acetate. | [5][10] |
| pKa | 13.92 ± 0.20 (Predicted) | [5] |
Synthesis of 3-Chloro-1-phenylpropan-1-ol
The most prevalent synthetic route involves a two-step process: the Friedel-Crafts acylation of benzene to form the ketone precursor, followed by its reduction to the target alcohol. The choice of reduction method determines the final stereochemistry.
Overall Synthetic Pathway
The synthesis begins with readily available starting materials and proceeds through a key ketone intermediate, 3-chloro-1-phenylpropan-1-one (also known as 3-chloropropiophenone).
Caption: Two-step synthesis of 3-Chloro-1-phenylpropan-1-ol.
Step 1: Synthesis of 3-Chloropropiophenone (Precursor)
The synthesis of the ketone intermediate is a classic Friedel-Crafts acylation.[11] Benzene is acylated using 3-chloropropionyl chloride with aluminum chloride (AlCl₃) acting as a Lewis acid catalyst to generate the acylium ion electrophile.[11][12][13]
Causality: The AlCl₃ coordinates to the chlorine of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion. This electrophile is then attacked by the nucleophilic benzene ring to form the ketone.[13][14]
Step 2: Reduction to 3-Chloro-1-phenylpropan-1-ol
The reduction of the carbonyl group in 3-chloropropiophenone yields the final alcohol. This step is critical as it establishes the chiral center.
This protocol yields a racemic mixture of (R)- and (S)-3-chloro-1-phenylpropan-1-ol and is valued for its operational simplicity and high yields.[2] Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other functional groups.[2]
-
Reaction Setup: Dissolve 3-chloropropiophenone (1 eq.) in a mixture of tetrahydrofuran (THF) and ethanol (EtOH) (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.[5] Cool the solution to -10 °C to -5 °C using an ice-salt bath. The low temperature helps control the reaction rate and minimize side reactions.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.05-1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 0 °C.[5]
-
Reaction Monitoring: Stir the mixture at -5 °C for 10-20 minutes.[2] Progress can be monitored by Thin Layer Chromatography (TLC) using a cyclohexane/ethyl acetate eluent system, observing the disappearance of the starting ketone spot.[2][5]
-
Workup: Once the reaction is complete, slowly pour the mixture into a stirred solution of saturated aqueous ammonium chloride (NH₄Cl) and ice.[5] This step quenches the excess NaBH₄ and protonates the resulting alkoxide.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (2x volumes). Combine the organic layers.
-
Purification: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to yield pure 3-chloro-1-phenylpropan-1-ol as a pale yellow oil or white solid.[2][5]
For pharmaceutical applications, obtaining a single enantiomer is paramount. This is achieved through asymmetric reduction.
-
Chiral Catalysts: A common method involves the reduction of 3-chloropropiophenone using a borane-THF complex in the presence of a chiral catalyst, such as (S)-(-)-α,α-diphenylprolinol.[9] This catalyst creates a chiral environment around the reducing agent, directing the hydride attack to one face of the ketone, yielding high enantiomeric excess (e.e.) of the desired (R)-alcohol.[1][9]
-
Biocatalysis: Enzymatic reductions offer an environmentally friendly alternative. For example, recombinant E. coli cells or microorganisms like Candida utilis can reduce the ketone to the (S)-alcohol with excellent yield (82-98%) and enantiomeric excess (>99% e.e.).[3][15]
Chemical Reactivity and Transformations
The molecule's synthetic utility stems from its two distinct reactive sites, which can be addressed selectively.
Caption: Key reaction pathways for 3-Chloro-1-phenylpropan-1-ol.
-
Nucleophilic Substitution at the Chloro Group: The primary carbon bearing the chlorine atom is an electrophilic site susceptible to attack by various nucleophiles.[3] This is the key transformation used in the synthesis of antidepressants like (R)-tomoxetine, where an amine displaces the chloride.[3]
-
Intramolecular Cyclization: In the presence of a base, the hydroxyl group can be deprotonated to an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon with the chlorine atom in an Sₙ2 reaction to form a phenyl-substituted epoxide.[3]
-
Reactions of the Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions, such as esterification with acyl chlorides or oxidation to the corresponding ketone (3-chloropropiophenone).
Analytical Characterization
Structural confirmation and purity assessment are typically performed using a combination of spectroscopic methods.
Spectroscopic Data Summary
| Technique | Key Observations and Chemical Shifts (δ) | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.37-7.43 (m, 5H, Aromatic-H)δ 4.91-4.98 (m, 1H, CH-OH)δ 3.51-3.80 (m, 2H, CH₂-Cl)δ 2.07-2.32 (m, 2H, -CH₂-)δ ~2.2 (br s, 1H, OH) | [5][9] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 143.7 (Aromatic C)δ 125.8-128.7 (Aromatic CH)δ 71.3 (CH-OH)δ 41.7 (-CH₂-)δ 41.5 (CH₂-Cl) | [9][11] |
| Mass Spectrometry (EI+) | m/z 170 [M⁺]m/z 172 [M+2]⁺ (in ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) | [9] |
| Infrared (IR) | Conforms to structure, showing characteristic O-H and C-Cl stretches. | [16] |
Causality in NMR: In the ¹H NMR spectrum, the multiplet for the 5 aromatic protons confirms the phenyl group. The multiplet around 4.9 ppm is characteristic of the proton attached to both the phenyl ring and the hydroxyl group (the benzylic proton). The two multiplets for the ethyl chain protons arise from their diastereotopic nature adjacent to the chiral center. In ¹³C NMR, the peak around 71 ppm is indicative of the carbon atom bonded to the hydroxyl group.
Applications in Drug Development
3-Chloro-1-phenylpropan-1-ol, particularly its enantiopure forms, is a high-value intermediate in the pharmaceutical sector.[10] Its structure serves as a critical synthon for several widely used selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).
-
(S)-Norfluoxetine: The (S)-enantiomer is an intermediate in the preparation of (S)-Norfluoxetine, the active metabolite of Fluoxetine (Prozac).[9]
-
(R)-Tomoxetine (Atomoxetine): The (R)-enantiomer is the crucial chiral precursor for synthesizing (R)-tomoxetine, the active ingredient in Strattera, a medication used to treat ADHD.[3]
-
Other Antidepressants: It is also a building block for other drugs like Nisoxetine.[9]
The reliable and scalable synthesis of enantiomerically pure (R)- or (S)-3-chloro-1-phenylpropan-1-ol is therefore a cornerstone for the manufacturing of these essential medicines.[1]
Safety, Handling, and Storage
Proper handling is essential due to the compound's hazardous properties.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4][6][7][8][17] It may also cause respiratory irritation (H335).[6][7][8]
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
-
Accidental Release Measures:
References
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- 3-Chloro-1-phenyl-1-propanol SDS, 18776-12-0 Safety Data Sheets. (n.d.). Echemi.
- Application Note: Protocol for the Reduction of 3-Chloropropiophenone to 3-chloro-1-phenylpropanol. (n.d.). Benchchem.
- (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0. (2025). ChemicalBook.
- 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064. (n.d.). PubChem.
- (S)-(-)-3-Chloro-1-phenyl-1-propanol Safety Data Sheet. (2024). Thermo Fisher Scientific.
- 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0. (2025). ChemicalBook.
- Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. (2009). PubMed.
- 3-chloro-1-phenylpropan-1-ol | 18776-12-0. (2011). Molbase.
- (S)-3-Chloro-1-phenyl-1-propanol(100306-34-1) 1H NMR. (n.d.). ChemicalBook.
- (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409. (n.d.). PubChem.
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- Friedel-Crafts acylation of benzene. (n.d.). Jim Clark.
- (R)-(+)-3-chloro-1-phenyl-1-propanol, 97%. (n.d.). Thermo Fisher Scientific.
- 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 wiki. (n.d.). Guidechem.
- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.
- Acylation of Benzene - Friedel Crafts (A-Level Chemistry). (2022). YouTube.
- 3-Chloropropiophenone. (n.d.). PMC - NIH.
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